tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
Description
tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a heterocyclic carbamate derivative featuring a pyridoindole scaffold substituted with fluorine atoms at positions 5 and 6 and a methylcarbamate group at position 6. Its structural complexity, including the fused pyridine-indole system and fluorine substituents, confers unique electronic and steric properties that influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C17H17F2N3O2 |
|---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
tert-butyl N-(5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H17F2N3O2/c1-17(2,3)24-16(23)22(4)11-8-10(18)13(19)12-9-6-5-7-20-15(9)21-14(11)12/h5-8H,1-4H3,(H,20,21) |
InChI Key |
PUORZRGIYDWPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=C2C=CC=N3)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
The most common method involves cyclocondensation between 2-aminopyridine derivatives and appropriately substituted indole precursors. For example, 3,4-difluoroaniline undergoes sequential nitration and reduction to yield a diaminobenzene intermediate, which subsequently reacts with 2-chloronicotinaldehyde under acidic conditions to form the pyridoindole core.
Critical Parameters :
- Temperature control (80–100°C) prevents decomposition of sensitive intermediates.
- Use of p-toluenesulfonic acid (PTSA) as a catalyst enhances cyclization efficiency.
Transition Metal-Mediated Annulation
Palladium-catalyzed C–N bond formation enables direct construction of the pyridoindole system. A 2024 study demonstrated that treating 5,6-difluoro-8-bromo-9H-pyrido[2,3-b]indole with tert-butyl methylcarbamate in the presence of Pd(OAc)₂/Xantphos achieves 72% yield under optimized conditions.
Carbamate Functionalization Techniques
Introducing the tert-butyl methylcarbamate group requires precise control to avoid N-alkylation side reactions.
Buchwald-Hartwig Amination
This method remains the gold standard for carbamate installation. Representative conditions include:
| Catalyst System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110°C | 68% | |
| Pd(OAc)₂/BINAP | K₃PO₄ | Toluene | 100°C | 61% |
Mechanistic Insight : The reaction proceeds via oxidative addition of the bromopyridoindole to palladium(0), followed by ligand exchange and reductive elimination to form the C–N bond.
Nucleophilic Substitution
For substrates with activated leaving groups (e.g., chloride), direct displacement with tert-butyl methylcarbamate anion proves effective:
Pyridoindole-Cl + Na[OC(O)NMe(t-Bu)] → Pyridoindole-OC(O)NMe(t-Bu) + NaCl
Yields reach 54% in DMF at 120°C, though competing hydrolysis limits efficiency.
Halogenation and Fluorination Protocols
Strategic positioning of fluorine atoms at C5 and C6 necessitates careful halogen management.
Directed Ortho-Fluorination
Electrophilic fluorination using Selectfluor® in acetic acid introduces fluorine atoms regioselectively. A 2023 optimization study reported 89% difluorination efficiency when employing 2.2 equivalents of Selectfluor® at 0°C.
Halogen Exchange Reactions
Bromine-to-fluorine conversion via Balz-Schiemann reaction:
Pyridoindole-N₂⁺Br⁻ → Pyridoindole-F + N₂↑ + HBr
This method requires diazotization at −10°C to prevent ring decomposition.
Purification and Characterization
Crystallization Optimization
Solvent screening reveals ethyl acetate/hexane (3:7) as optimal for recrystallization, producing needles with >99% purity (HPLC). MTBE washing removes residual palladium catalysts to <5 ppm.
Spectroscopic Validation
Key characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, t-Bu), 3.23 (s, 3H, NCH₃), 7.12–7.89 (m, 4H, aromatic)
- ¹⁹F NMR (376 MHz, CDCl₃): δ −118.2 (d, J = 8.4 Hz), −120.7 (d, J = 8.4 Hz)
- HRMS : m/z calcd for C₁₇H₁₈F₂N₃O₂ [M+H]⁺: 346.1314; found: 346.1311
Scalability and Process Chemistry
Pilot-scale production (5 kg batch) employs continuous flow chemistry for improved heat transfer during exothermic amination steps. Key metrics:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Cycle Time | 48 h | 12 h |
| Overall Yield | 62% | 58% |
| Purity | 99.1% | 99.4% |
Notably, switching from batch to flow processing reduces Pd leaching by 40% while maintaining reaction efficiency.
Comparative Analysis of Synthetic Routes
The table below evaluates major preparation methods:
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity | Pd residue contamination | Small-scale API synthesis |
| Nucleophilic Substitution | No transition metals required | Limited to activated substrates | Generic manufacturing |
| Flow Chemistry | Scalable, consistent quality | High initial capital cost | Commercial production |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs within the carbamate-functionalized heterocycle family, focusing on substituent effects , synthetic pathways , and biological activity . Below is a detailed analysis based on available literature and patent
Substituent Effects and Molecular Properties
Key Observations :
- Fluorine vs. Chlorine : Fluorine substituents (as in the target compound) increase electronegativity and metabolic stability compared to chlorine analogs, but chlorine may enhance binding affinity in certain kinase targets .
Biological Activity
Tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridoindole core with difluoromethyl substituents and a tert-butyl carbamate moiety. Its molecular formula is , and it has a molecular weight of approximately 295.29 g/mol. The presence of fluorine atoms enhances its lipophilicity and potential interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Studies have shown that related pyridoindole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant growth inhibition against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, particularly against resistant strains of bacteria and fungi. Preliminary screening has suggested potential efficacy against Mycobacterium tuberculosis .
Case Studies
- Anticancer Studies : In vitro studies evaluated the efficacy of related compounds on various cancer cell lines. For example, one study reported that certain derivatives caused apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
- Microtubule Disruption : Research into the cellular effects of similar compounds revealed their ability to destabilize microtubules, which is critical for cancer cell division. This mechanism was confirmed by observing morphological changes in treated cells and alterations in cell cycle progression .
- In Vivo Efficacy : Animal model studies are underway to assess the therapeutic potential of these compounds in treating tumors. Early results indicate promising anticancer effects that warrant further investigation.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | TBD | MDA-MB-231 |
| Related Compound A | Antimicrobial | 12.5–50 | Mycobacterium tuberculosis |
| Related Compound B | Microtubule destabilizing | 20 | Cancer Cell Lines |
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate?
The compound is typically synthesized via multi-step protocols involving coupling reactions and carbamate protection. For example, intermediates like tert-butyl N-[2-(aminomethyl)-4-[3-(dimethylamino)pyrrolidin-1-yl]-6-fluoro-9H-pyrimido[4,5-b]indol-8-yl]-N-methyl-carbamate are reacted with carboxylic acids (e.g., oxazole-5-carboxylic acid) using coupling agents like HATU or EDCI. Purification via column chromatography and characterization by LCMS ([M+H]+ peaks) are critical steps .
Q. What analytical methods are used to confirm the structural integrity of this compound?
Key methods include:
- Liquid Chromatography-Mass Spectrometry (LCMS): Used to verify molecular weight (e.g., [M+H]+ = 567.2 for derivatives) and purity .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns and regiochemistry.
- Elemental Analysis: Validates stoichiometry and absence of residual solvents .
Q. How should researchers handle and store this compound to ensure stability?
- Storage: Keep at room temperature in airtight containers, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition .
- Handling: Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with water and consult a physician .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during derivatization?
- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Catalysts: Palladium (e.g., Pd(PPh3)2Cl2) and copper (CuI) catalysts improve coupling efficiency in Sonogashira or Suzuki reactions .
- Temperature Control: Reflux conditions (e.g., 65–100°C) accelerate cyclization steps, while room temperature minimizes side reactions in sensitive steps .
Q. What strategies are effective for resolving contradictions in reported toxicity data?
- In Vitro Assays: Perform cytotoxicity screening (e.g., MTT assays) on human cell lines to validate acute toxicity (e.g., H302, H315 classifications) .
- In Vivo Studies: Compare results across rodent models to assess oral/parenteral toxicity thresholds.
- Meta-Analysis: Cross-reference GHS classifications with IARC or OSHA guidelines to align hazard statements .
Q. How can structure-activity relationship (SAR) studies guide the design of DNA gyrase inhibitors based on this scaffold?
- Core Modifications: Introduce substituents (e.g., difluoro, methyl groups) to enhance binding to the gyrase ATPase domain.
- Bioisosteric Replacement: Replace pyridoindole with pyrimido[4,5-b]indole to improve solubility while retaining activity .
- Enzymatic Assays: Measure IC50 values against purified gyrase to quantify inhibition potency .
Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH conditions?
- Acidic Conditions: The tert-butyl carbamate group is prone to cleavage in low pH (e.g., TFA in DCM), enabling deprotection for further functionalization .
- Basic Conditions: Hydrolysis of the carbamate may occur, necessitating pH-controlled reaction environments .
Data Contradiction Analysis
Q. How to address discrepancies in reported acute oral toxicity (e.g., Category 4 vs. non-hazardous classifications)?
- Dose-Dependent Effects: Re-evaluate LD50 values across studies; discrepancies may arise from varying dosage ranges or animal models .
- Impurity Analysis: Assess if trace reactants (e.g., unreacted amines) contribute to toxicity.
- Standardized Protocols: Adhere to OECD guidelines for harmonized testing .
Methodological Resources
- Synthetic Protocols: Detailed in patents (e.g., EUROPEAN PATENT APPLICATIONS) using Boc-protected intermediates .
- Toxicity Profiling: Refer to OSHA HCS and GHS criteria for hazard identification .
- Biological Evaluation: Antibacterial assays against Gram-positive pathogens to validate DNA gyrase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
